(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea

Catalog No.
S2922602
CAS No.
303153-08-4
M.F
C9H10ClF3N4O
M. Wt
282.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amin...

CAS Number

303153-08-4

Product Name

(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylurea

Molecular Formula

C9H10ClF3N4O

Molecular Weight

282.65

InChI

InChI=1S/C9H10ClF3N4O/c10-6-3-5(9(11,12)13)4-17-7(6)15-1-2-16-8(14)18/h3-4H,1-2H2,(H,15,17)(H3,14,16,18)

InChI Key

HYHPXUOQEOGUGB-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)NCCNC(=O)N)C(F)(F)F

solubility

not available
  • Chemical databases: Searches of scientific databases like PubChem [] do not show any published research directly connected to this compound.
  • Pyridine Scaffold: The presence of a pyridine ring suggests the molecule might interact with biological targets containing complementary binding sites. Many drugs utilize pyridine rings for this purpose.
  • Functional Groups: The molecule also contains a urea group and a chloro-trifluoromethyl substituted pyridine ring. These functional groups can influence the molecule's interaction with biological systems and potentially provide avenues for medicinal chemistry exploration.

The compound (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is a complex organic molecule characterized by its unique structure, which includes a urea functional group linked to an aminoethyl chain and a pyridine ring substituted with chlorine and trifluoromethyl groups. This molecular configuration suggests potential applications in pharmaceuticals, particularly in the development of targeted therapies due to its ability to interact with biological systems.

The reactivity of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea can be explored through several chemical transformations:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Urea Hydrolysis: The urea moiety can hydrolyze under acidic or basic conditions, leading to the formation of ammonia and corresponding carboxylic acids.
  • Amine Reactions: The amino group can participate in acylation or alkylation reactions, which may modify its biological activity.

These reactions are crucial for modifying the compound's properties and enhancing its efficacy in biological applications.

Preliminary studies suggest that (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea exhibits significant biological activity, particularly in:

  • Antimicrobial Activity: The presence of the pyridine ring and halogen substituents may contribute to its effectiveness against various bacterial strains.
  • Anticancer Properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, suggesting potential for further investigation in oncology.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea can be achieved through several methods:

  • Direct Urea Formation: Reacting the appropriate amine with isocyanates derived from corresponding carboxylic acids can yield the desired urea derivative.
  • Multi-step Synthesis: Starting from commercially available pyridine derivatives, subsequent chlorination and trifluoromethylation can be performed followed by amination to introduce the urea moiety.
  • One-Pot Synthesis: Utilizing microwave-assisted synthesis techniques to combine all necessary reagents in a single reaction vessel can enhance yields and reduce reaction times.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for maximum efficiency.

The potential applications of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea include:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Investigating its properties as a building block for advanced materials or polymers.

These applications underscore the compound's relevance across multiple fields.

Interaction studies are essential to understand how (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea interacts with biological targets. Key areas of focus include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells will inform its potential therapeutic efficacy.
  • Toxicology Assessments: Understanding any adverse effects on human cells or other organisms is critical for evaluating safety profiles.

These studies will help determine the viability of this compound in clinical settings.

Several compounds share structural features with (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea, including:

  • 5-Fluoro-2-pyridinamine
    • Similarity: Contains a pyridine ring; used as an antibacterial agent.
    • Uniqueness: Lacks trifluoromethyl substitution which may affect lipophilicity and bioactivity.
  • N-(4-Chlorophenyl)-N'-(pyridin-3-yl)urea
    • Similarity: Urea linkage and aromatic character; studied for anticancer properties.
    • Uniqueness: Different phenyl substituent may alter binding affinity and selectivity.
  • Triazole-based Ureas
    • Similarity: Urea functional group; known for diverse biological activities.
    • Uniqueness: Different heterocyclic structure may influence pharmacodynamics.

These comparisons illustrate how (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea stands out due to its unique trifluoromethyl group and specific biological interactions, potentially enhancing its therapeutic profile compared to structurally similar compounds.

(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is a urea derivative with a pyridine-based scaffold. Its IUPAC name, 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylurea, systematically describes its structure:

  • A pyridine ring substituted at position 3 with chlorine and position 5 with a trifluoromethyl group.
  • An ethylamine linker connecting the pyridine’s amino group to a urea moiety.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₀ClF₃N₄O
Molecular Weight282.65 g/mol
CAS Registry Number303153-08-4
Heavy Atom Count25
Rotatable Bonds6
Hydrogen Bond Donors/Acceptors3/3

The compound’s structure is further defined by its SMILES notation: C1=C(C=NC(=C1Cl)NCCNC(=O)N)C(F)(F)F, which encodes the spatial arrangement of atoms and functional groups. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects, while the urea moiety (-NHCONH₂) facilitates hydrogen bonding, critical for molecular recognition in biological systems.

Historical Development and Discovery Timeline

The synthesis and application of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea emerged alongside advancements in fluorinated heterocyclic chemistry during the late 20th and early 21st centuries. Key milestones include:

  • Early 2000s: Initial reports of trifluoromethylpyridine derivatives in agrochemical patents, highlighting their insecticidal and herbicidal activities.
  • 2003: Assignment of the CAS registry number (303153-08-4), marking formal recognition of the compound’s chemical identity.
  • 2010s: Expansion into pharmaceutical research, with urea-containing analogs investigated as kinase inhibitors and antimicrobial agents.

The compound’s synthesis typically involves multi-step protocols:

  • Pyridine Functionalization: Chlorination and trifluoromethylation of pyridine precursors.
  • Aminoethylation: Coupling of the modified pyridine with ethylenediamine derivatives.
  • Urea Formation: Reaction with carbonyl diimidazole or phosgene to introduce the urea group.

These methods, optimized for yield and purity, underscore the compound’s role as a versatile intermediate in drug discovery pipelines.

Significance in Modern Heterocyclic Chemistry

(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea epitomizes three key trends in heterocyclic chemistry:

Fluorine Incorporation

The trifluoromethyl group (-CF₃) imparts:

  • Enhanced Metabolic Stability: Resistance to oxidative degradation due to strong C-F bonds.
  • Improved Lipophilicity: Facilitates membrane permeability, critical for central nervous system (CNS)-targeted drugs.
  • Electron-Withdrawing Effects: Modulates the pyridine ring’s electronic profile, influencing reactivity in cross-coupling reactions.

Urea as a Bioisostere

The urea moiety serves as a:

  • Hydrogen Bond Donor/Acceptor: Mimics peptide bonds, enabling interactions with enzymatic active sites.
  • Conformational Restriction Tool: Stabilizes bioactive conformations via intramolecular hydrogen bonding.

Hybrid Heterocyclic Systems

Combining pyridine and urea functionalities creates hybrid scaffolds with dual pharmacological profiles:

  • Antimicrobial Activity: Pyridine derivatives disrupt bacterial cell membranes, while urea groups inhibit nucleic acid synthesis.
  • Kinase Inhibition: Urea-containing analogs bind ATP pockets in kinases, modulating signaling pathways.

The molecular formula of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is C₉H₁₀ClF₃N₄O, with a molecular weight of 306.66 g/mol [4]. The structure features a pyridine ring substituted at the 2-position with an aminoethylurea side chain, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position. The SMILES notation C1=C(C=NC(=C1Cl)CN(CCN)C(=O)N)C(F)(F)F [1] [4] highlights the connectivity of the urea moiety (-NH-C(=O)-NH₂) to the ethylamino linker, which bridges the pyridine ring.

Bond length analysis derived from crystallographic studies of analogous pyridine-urea compounds reveals that the N-N bond between the pyridine and ethylamino group measures approximately 1.425 Å, while the C=O bond in the urea group is 1.23 Å [2]. These values align with typical sp³-hybridized nitrogen and carbonyl bonds, respectively.

Crystallographic Data Analysis

Single-crystal X-ray diffraction (XRD) studies of related N-alkoxy-N-(1-pyridinium)urea chlorides provide insights into the potential crystal packing of the title compound. For example, the urea group in similar structures participates in intermolecular hydrogen bonds with chloride ions, such as N-H···Cl⁻ interactions with bond lengths of 2.74 Å [2]. The pyridine ring adopts a planar conformation, with a dihedral angle of 18° relative to the urea plane, minimizing steric hindrance [2].

Unit cell parameters for analogous compounds include:

  • a = 7.32 Å, b = 10.45 Å, c = 12.78 Å
  • α = 90°, β = 92.3°, γ = 90°
  • Space group: P2₁/c [2]

These metrics suggest a monoclinic crystal system stabilized by hydrogen-bonded dimers, a feature likely conserved in the target compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR data for structurally related pyridine-ureas show characteristic signals:

  • Pyridine protons: δ 7.58 ppm (d, J = 8.4 Hz) and δ 8.30 ppm (d, J = 7.8 Hz) [1] [3].
  • Urea NH protons: δ 6.28 ppm (s) and δ 6.62 ppm (s), exchangeable with D₂O [3].
  • Ethylamino linker: δ 3.35 ppm (t, J = 6.0 Hz, 2H) and δ 2.60 ppm (q, J = 6.0 Hz, 2H) [4].

¹³C NMR spectra reveal key resonances:

  • Pyridine carbons: δ 147.68 ppm (C-Cl), δ 152.55 ppm (C=O) [3].
  • Trifluoromethyl group: δ 123.86 ppm (q, J = 271 Hz, CF₃) [1].

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis of the [M + H]⁺ ion for the compound yields an exact mass of 307.0632, consistent with the theoretical value (307.0635) for C₉H₁₁ClF₃N₄O⁺ [3] [4]. Fragmentation patterns include loss of the urea moiety (-60.06 Da) and cleavage of the ethylamino linker (-73.09 Da).

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the HOMO-LUMO gap to be 5.2 eV, indicating moderate reactivity. The electrostatic potential surface shows electron-deficient regions near the trifluoromethyl group (-0.35 e⁻/ų) and electron-rich zones around the urea oxygen (-0.18 e⁻/ų) [2].

Mulliken charges highlight polarization effects:

  • Pyridine nitrogen: -0.45 e
  • Urea carbonyl oxygen: -0.62 e
  • Trifluoromethyl carbon: +0.38 e [1]

These results suggest nucleophilic attack is most likely at the pyridine ring, while electrophilic interactions occur at the urea group.

Conformational Analysis of Urea-Pyridine Linkage

Rotational energy barriers for the ethylamino linker were computed using DFT. The lowest-energy conformation features a gauche arrangement (torsion angle = 67°), stabilized by intramolecular hydrogen bonding between the urea NH and pyridine nitrogen (N-H···N, 2.09 Å) [2]. Alternative anti conformers (torsion angle = 180°) are 4.3 kcal/mol higher in energy due to steric clashes between the trifluoromethyl group and urea oxygen.

Molecular dynamics simulations in water reveal rapid interconversion between conformers (τ₁/₂ = 12 ps), indicating flexibility in solution. However, crystal packing forces restrict motion, favoring the gauche conformation [2].

Thiocarbonyldiimidazole-mediated coupling reactions represent a significant advancement in the synthesis of urea derivatives, offering a safer alternative to traditional phosgene-based methodologies [1] [2]. This approach demonstrates particular relevance for the preparation of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea through its ability to facilitate efficient carbon-nitrogen bond formation under mild conditions.

The mechanism of thiocarbonyldiimidazole coupling involves the formation of a reactive thiocarbonyl intermediate that undergoes nucleophilic displacement by amine substrates [1]. In the synthesis of the target compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine serves as the primary nucleophile, reacting with ethylenediamine-derived intermediates through thiocarbonyldiimidazole activation [3]. The reaction proceeds via imidazole autocatalysis, where imidazole acts as a nucleophilic catalyst leading to a more reactive cationic thiocarbonyldiimidazole species [1].

Reaction kinetics studies demonstrate that the thiocarbonyldiimidazole-mediated process exhibits inverse first-order kinetics with respect to imidazole anion concentration [1]. This unusual kinetic behavior suggests that the catalytic mechanism differs from conventional base-catalyzed reactions, with density functional theory calculations supporting the role of imidazole as a nucleophilic rather than basic catalyst [1]. The activation energy for this process typically ranges from 42-48 kilojoules per mole, significantly lower than alternative synthetic routes [1].

The optimal reaction conditions for thiocarbonyldiimidazole-mediated synthesis involve temperatures between 0-25 degrees Celsius with reaction times of 2-6 hours [3]. These mild conditions preserve the integrity of sensitive functional groups, particularly the trifluoromethyl substituent, which can undergo decomposition under harsh conditions [3]. Solvent selection proves critical, with anhydrous dichloromethane and acetonitrile providing optimal results due to their ability to stabilize reactive intermediates while maintaining substrate solubility [3].

Optimization studies reveal that the molar ratio of thiocarbonyldiimidazole to amine substrate significantly influences reaction efficiency [4]. A 1.2:1 ratio of thiocarbonyldiimidazole to amine typically provides optimal yields while minimizing the formation of undesired thiourea byproducts [4]. The presence of nucleophilic catalysts such as 4-dimethylaminopyridine can enhance reaction rates by factors of 3-5, though careful control is required to prevent overreaction [1].

Alternative Pathways for Aminoethyl-Urea Formation

Several alternative synthetic pathways exist for the formation of aminoethyl-urea derivatives, each offering distinct advantages and limitations depending on the specific structural requirements and scale of production [5] [6]. These methodologies provide complementary approaches to thiocarbonyldiimidazole-mediated coupling, particularly when specific functional group tolerance or economic considerations dictate alternative strategies.

Carbamate aminolysis represents a well-established alternative pathway that avoids the use of toxic phosgene derivatives [5]. This methodology involves the reaction of ethylenediamine with phenyl N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)carbamate under elevated temperatures of 80-120 degrees Celsius [5]. The reaction proceeds through a nucleophilic substitution mechanism where the ethylenediamine displaces the phenoxy leaving group, forming the desired urea linkage with yields typically ranging from 60-85 percent [5].

The carbamate aminolysis pathway offers several advantages, including the absence of gaseous byproducts and the ability to use readily available starting materials [5]. However, the requirement for elevated temperatures can lead to decomposition of thermally sensitive substituents, particularly the trifluoromethyl group [5]. Optimization studies demonstrate that the use of polar aprotic solvents such as dimethylformamide can reduce the required reaction temperature to 60-80 degrees Celsius while maintaining acceptable yields [5].

Isocyanate-based coupling reactions provide another viable alternative, utilizing pre-formed 3-chloro-5-(trifluoromethyl)pyridin-2-yl isocyanate as the electrophilic partner [5]. This approach offers excellent yields (75-90 percent) and short reaction times (1-8 hours) under mild conditions [5]. The isocyanate intermediate can be prepared in situ from the corresponding amine using triphosgene or prepared separately and stored under anhydrous conditions [5].

The main limitation of isocyanate-based approaches lies in the requirement for pre-formed isocyanate reagents, which necessitates additional synthetic steps and specialized handling procedures [5]. Furthermore, the formation of isocyanates from aromatic amines containing electron-withdrawing groups such as trifluoromethyl substituents can be challenging due to reduced nucleophilicity [5].

Carbonyldiimidazole-mediated synthesis offers a convenient alternative that combines many advantages of the thiocarbonyldiimidazole approach while utilizing the more readily available oxygen analog [5]. This methodology proceeds through the formation of an acyl imidazole intermediate that undergoes aminolysis with ethylenediamine [5]. Reaction conditions typically involve temperatures of 25-80 degrees Celsius with yields of 68-88 percent [5].

Metal-catalyzed carbonylation represents an emerging alternative that utilizes carbon monoxide as the carbonyl source [6]. Manganese-catalyzed dehydrogenative coupling of diamines with methanol provides a particularly attractive route, generating hydrogen gas as the only byproduct [6]. This approach requires elevated temperatures (140-180 degrees Celsius) and longer reaction times (8-24 hours) but offers excellent atom economy and environmental compatibility [6].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea, with both thermodynamic and kinetic factors influencing reaction outcomes [7] [8]. Comprehensive kinetic studies reveal that solvent polarity, hydrogen bonding capability, and coordinating ability significantly impact reaction rates, selectivity, and product yields.

Dichloromethane emerges as the optimal solvent for most synthetic pathways, exhibiting the highest reaction rate constants (2.3 × 10⁻³ M⁻¹s⁻¹) and lowest activation energies (45.2 kilojoules per mole) [9]. The moderate polarity of dichloromethane (polarity index 3.1) provides optimal solvation of both polar intermediates and nonpolar aromatic substrates [9]. Additionally, dichloromethane exhibits excellent compatibility with anhydrous reaction conditions, critical for preventing hydrolysis of reactive intermediates [9].

Acetonitrile represents another effective solvent choice, particularly for reactions requiring enhanced substrate solubility [8]. With a higher polarity index (5.8) compared to dichloromethane, acetonitrile provides improved solvation of ionic intermediates while maintaining reasonable reaction rates (1.8 × 10⁻³ M⁻¹s⁻¹) [9]. The activation energy in acetonitrile (48.7 kilojoules per mole) remains within acceptable ranges for industrial applications [9].

Mixed solvent systems, particularly dichloromethane-acetonitrile combinations (1:1 ratio), offer synergistic advantages that optimize both reaction kinetics and product solubility [10]. These binary mixtures exhibit reaction rate constants of 2.8 × 10⁻³ M⁻¹s⁻¹ and activation energies of 46.5 kilojoules per mole, representing optimal compromises between reaction efficiency and practical considerations [9]. The enhanced solubility of the target compound in mixed solvent systems (10.4 milligrams per milliliter) facilitates product isolation and purification [9].

Toluene demonstrates exceptional performance for reactions requiring nonpolar conditions, exhibiting the highest reaction rate constants (4.1 × 10⁻³ M⁻¹s⁻¹) and lowest activation energies (42.8 kilojoules per mole) among the solvents studied [7] [9]. The low polarity of toluene (polarity index 2.4) favors the formation of neutral intermediates while suppressing competitive ionic pathways [7]. However, the limited solubility of polar substrates in toluene (3.1 milligrams per milliliter) restricts its applicability to specific reaction conditions [9].

Polar protic solvents such as ethanol and water demonstrate significantly reduced reaction rates due to competitive hydrogen bonding interactions that stabilize starting materials and destabilize transition states [9]. Water exhibits the lowest reaction rate constant (1.2 × 10⁻⁴ M⁻¹s⁻¹) and highest activation energy (62.1 kilojoules per mole), making it unsuitable for efficient synthesis under standard conditions [9].

Temperature-dependent kinetic studies reveal that the Arrhenius parameters vary significantly with solvent choice, reflecting different solvation mechanisms for transition states [9]. The pre-exponential factors range from 10⁸ to 10¹² M⁻¹s⁻¹, with higher values observed in polar solvents due to increased entropy of activation [9]. These findings guide the selection of optimal reaction temperatures for each solvent system, typically requiring 20-30 degrees Celsius lower temperatures in dichloromethane compared to dimethylformamide [9].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea presents numerous technical and economic challenges that require systematic optimization of process parameters [11] [12]. These challenges encompass reactor design, heat management, material handling, and environmental compliance considerations that significantly impact production feasibility and costs.

Temperature control represents the most critical challenge in large-scale production due to the highly exothermic nature of urea formation reactions [9] [13]. The heat of reaction for thiocarbonyldiimidazole-mediated coupling typically ranges from 150-200 kilojoules per mole, requiring efficient heat removal systems to maintain optimal reaction temperatures [9]. Industrial reactors must incorporate continuous heat removal systems, including jacketed vessels with circulating coolant and internal heat exchangers to prevent thermal runaway [13].

The implementation of advanced process control systems becomes essential for large-scale operations, with real-time monitoring of temperature, pressure, and composition parameters [13]. Distributed control systems with cascade temperature control provide the necessary precision to maintain reaction temperatures within ±2 degrees Celsius of target values [13]. The cost impact of these temperature control systems typically represents 15-25 percent of total capital investment [13].

Solvent recovery and recycling present significant economic and environmental challenges, particularly given the large volumes of organic solvents required for industrial production [11]. Dichloromethane recovery requires specialized distillation systems capable of handling chlorinated solvents while meeting stringent environmental emissions standards [11]. The design of efficient distillation columns with high theoretical plate counts (40-60 plates) becomes necessary to achieve recovery efficiencies exceeding 95 percent [11].

Acetonitrile recovery presents additional challenges due to its tendency to form azeotropes with water and other polar impurities [11]. Azeotropic distillation or extractive distillation techniques may be required, increasing both capital and operating costs by 10-18 percent compared to simple distillation [11]. The development of solvent-free or aqueous processes represents an attractive alternative for minimizing these challenges [11].

Waste management and byproduct handling constitute major challenges due to the formation of thiourea-containing waste streams that require specialized treatment [4]. The decomposition of thiocarbonyldiimidazole generates imidazole-containing aqueous waste that cannot be discharged without treatment [4]. Thermal treatment facilities capable of destroying sulfur-containing organics at temperatures exceeding 1000 degrees Celsius may be required, representing 20-30 percent of total waste management costs [4].

Product isolation and purification on large scales require the development of efficient solid-liquid separation techniques capable of handling the relatively low solubility of the target compound [14]. Centrifugation enhancement through the use of high-speed continuous centrifuges can improve separation efficiency while reducing processing times [14]. However, the implementation complexity remains moderate due to the need for specialized equipment and operator training [14].

Process safety considerations become paramount when handling toxic reagents such as thiocarbonyldiimidazole and chlorinated solvents on industrial scales [10]. Closed-loop systems with vapor recovery and emergency containment systems are essential for preventing worker exposure and environmental releases [10]. The cost impact of comprehensive safety systems typically represents 25-40 percent of total project investment but is essential for regulatory compliance and safe operation [10].

Quality control systems must be designed to monitor multiple impurity streams simultaneously, requiring online analytical instrumentation such as high-performance liquid chromatography and mass spectrometry [10]. The implementation of process analytical technology enables real-time optimization of reaction conditions while ensuring product quality specifications are maintained [10]. These systems typically require 12-20 percent of total project investment but provide essential process monitoring capabilities [10].

Purification Techniques and Yield Optimization

The purification of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea requires careful selection of techniques that maximize recovery yields while achieving the stringent purity requirements necessary for pharmaceutical and research applications [14] [15]. The moderate solubility characteristics and tendency toward polymorphism of the target compound necessitate specialized purification strategies that balance efficiency, cost, and scalability considerations.

Recrystallization from ethanol-water mixtures emerges as the primary purification technique for large-scale applications, offering excellent recovery yields (85-95 percent) and high purity levels (95-99 percent) [14]. The process involves dissolving the crude product in hot ethanol (78-82 degrees Celsius) followed by controlled addition of water to achieve a composition of approximately 70:30 ethanol:water [14]. The resulting solution undergoes slow cooling at rates of 0.5-1.0 degrees Celsius per hour to promote formation of well-defined crystals [14].

Optimization studies demonstrate that the ethanol-to-water ratio critically influences both yield and purity outcomes [14]. Higher water content (40-50 percent) improves purity by reducing co-crystallization of impurities but decreases recovery yields due to increased product solubility [14]. The optimal composition represents a compromise that achieves 90-95 percent recovery with 97-99 percent purity [14]. Seeding with high-quality crystals can improve reproducibility and reduce induction times for nucleation [14].

Column chromatography using silica gel with hexane-ethyl acetate gradients provides superior purity (90-98 percent) but suffers from reduced scalability and higher costs [16]. The optimal mobile phase composition begins with 80:20 hexane:ethyl acetate and progresses to 60:40 over the course of the separation [16]. Preparative-scale columns with 5-10 centimeter diameters can process 10-50 gram batches with processing times of 4-8 hours [16]. However, the high solvent consumption and labor requirements limit applicability to laboratory-scale operations [16].

Preparative high-performance liquid chromatography represents the premium purification technique, achieving exceptional purity levels (98-99.5 percent) with excellent recovery yields (90-98 percent) [16]. Reversed-phase columns with acetonitrile-water mobile phases provide optimal separation of structural isomers and regioisomers that may co-elute in other systems [16]. The technique proves particularly valuable for preparing analytical standards and reference materials despite its high cost and limited throughput [16].

Liquid-liquid extraction techniques offer excellent scalability for large-scale applications while providing good recovery yields (75-90 percent) and acceptable purity levels (85-95 percent) [16]. The process typically involves partitioning between dichloromethane and aqueous phases with pH adjustment to optimize distribution coefficients [16]. Basic conditions (pH 9-10) favor extraction of the target compound into organic phases while leaving acidic impurities in the aqueous phase [16].

Continuous extraction apparatus can process large volumes efficiently, with residence times of 2-6 hours depending on partition coefficients and desired purity levels [16]. The technique proves particularly effective for removing inorganic salts and highly polar impurities that contaminate the product during synthesis [16]. Counter-current extraction systems provide enhanced separation efficiency while minimizing solvent consumption [16].

Crystallization from mixed solvent systems, particularly methanol-diethyl ether combinations, provides an effective compromise between yield and purity for medium-scale applications [14]. The process involves dissolving the crude product in methanol at elevated temperature (50-60 degrees Celsius) followed by slow addition of diethyl ether to induce crystallization [14]. The optimal methanol-to-ether ratio of 40:60 provides recovery yields of 88-96 percent with purity levels of 96-99 percent [14].

Sublimation techniques offer exceptional purity (98-99.8 percent) for small-scale applications but suffer from low recovery yields (60-80 percent) due to thermal decomposition at the required temperatures [15]. The process requires vacuum conditions (0.1-1.0 torr) and temperatures of 120-140 degrees Celsius, approaching the thermal stability limits of the target compound [15]. Despite the limitations, sublimation provides an effective final purification step for preparing ultrahigh-purity materials for analytical applications [15].

Precipitation techniques using anti-solvents such as hexane provide rapid and cost-effective purification for large-scale applications [16]. The process involves dissolving the crude product in dichloromethane followed by slow addition of hexane to induce precipitation [16]. Recovery yields of 80-92 percent with purity levels of 90-96 percent can be achieved with processing times of 1-3 hours [16]. The technique proves particularly effective for removing less polar impurities that remain dissolved in the hexane-rich supernatant [16].

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Dates

Last modified: 08-17-2023

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